N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
CAS No.: 1218791-45-7
Cat. No.: VC0168298
Molecular Formula: C14H24BN3O2
Molecular Weight: 277.175
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1218791-45-7 |
---|---|
Molecular Formula | C14H24BN3O2 |
Molecular Weight | 277.175 |
IUPAC Name | N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |
Standard InChI | InChI=1S/C14H24BN3O2/c1-7-18(8-2)12-16-9-11(10-17-12)15-19-13(3,4)14(5,6)20-15/h9-10H,7-8H2,1-6H3 |
Standard InChI Key | XIJXJSBFCAMLTL-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N(CC)CC |
Introduction
Chemical Identity and Properties
N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is a pyrimidine derivative characterized by its distinctive molecular structure combining a pyrimidine ring with a dioxaborolane group. The compound possesses several key identifiable characteristics that define its chemical behavior and potential applications.
Basic Identification Parameters
The compound is identified by specific chemical parameters that enable its categorization and study within chemical databases and research contexts. These parameters are essential for researchers working with this compound.
Property | Information |
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CAS Registry Number | 1218791-45-7 |
Molecular Formula | C14H24BN3O2 |
Storage Conditions | Room temperature |
Manufacturer | Fluorochem Ltd. |
Regulatory Classification | PRTR-1 |
The compound contains a pyrimidine ring substituted at the 2-position with a diethylamino group and at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety . This particular arrangement of functional groups contributes to its unique chemical reactivity and potential applications in synthetic chemistry.
Structural Characteristics
The structure of N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine features several important molecular components that influence its chemical behavior. The pyrimidine core provides a nitrogen-rich heterocyclic foundation while the dioxaborolane group introduces boron chemistry capabilities.
The compound contains three distinct functional elements:
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A pyrimidine ring that serves as the core structure
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A diethylamino group attached to the 2-position of the pyrimidine ring
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A tetramethyl-dioxaborolane group at the 5-position which enables participation in various coupling reactions
This arrangement of atoms and functional groups creates a molecule with distinctive reactivity patterns that make it particularly valuable in certain synthetic applications, especially those involving cross-coupling reactions where the boron-containing moiety can serve as a reactive center.
Reagent/Condition | Function |
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Pd(dppf)Cl₂ | Palladium catalyst |
Bis(pinacolato)diboron | Boron source |
Potassium acetate | Base |
1,4-Dioxane | Solvent |
100°C | Reaction temperature |
Nitrogen atmosphere | Reaction environment |
Similar compounds have been synthesized through the reaction of halogenated precursors with bis(pinacolato)diboron in the presence of palladium catalysts . For example, 5-bromo-2-(N,N-dimethylamino)pyridine was converted to its corresponding boronate ester with a yield of 76% using Pd(dppf)Cl₂ as catalyst and potassium acetate as base in 1,4-dioxane at 100°C under inert conditions .
Purification and Characterization
Following synthesis, the compound would typically undergo purification processes to ensure high purity for research applications. Based on procedures for similar compounds, this would likely involve:
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Filtration of the reaction mixture to remove catalyst and insoluble materials
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Concentration of the filtrate under reduced pressure
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Purification by silica gel column chromatography using appropriate solvent systems
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Characterization using analytical techniques such as NMR, mass spectrometry, and elemental analysis
The final purified product would be expected to appear as a solid at room temperature with specific spectroscopic characteristics that confirm its structure and purity .
Research Applications
N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine has several potential applications across different scientific disciplines, particularly due to its boronate functionality which enables further transformations through cross-coupling reactions.
Pharmaceutical Research
This compound likely serves as an important intermediate in pharmaceutical synthesis pathways. Similar pyrimidine-based compounds featuring boronate esters have demonstrated significant utility in medicinal chemistry.
The pyrimidine core is a privileged structure in medicinal chemistry, frequently appearing in compounds developed for targeted cancer therapies . The presence of the dioxaborolane group enables subsequent chemical modifications through Suzuki-Miyaura coupling reactions, allowing the creation of complex molecules with potential therapeutic properties.
Related pyrimidine-boronate compounds have been employed in the development of targeted therapies for various diseases, including cancer treatments that leverage specific biomolecular pathways . The structural flexibility afforded by the boronate group allows medicinal chemists to explore structure-activity relationships by introducing various substituents at the 5-position of the pyrimidine ring.
Organic Synthesis Applications
In organic synthesis, this compound represents a valuable building block for constructing more complex molecular architectures. The boronate ester functionality serves as a versatile handle for carbon-carbon bond formation.
Related compounds have demonstrated utility in:
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Cross-coupling reactions, particularly Suzuki-Miyaura couplings
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Formation of complex heterocyclic systems
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Development of novel materials with specific electronic or optical properties
The compound's ability to participate in these transformations makes it particularly valuable in synthetic chemistry, where it can be employed to construct molecules that would otherwise be difficult to synthesize through conventional methods.
Reaction Mechanisms
The reactivity of N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is largely defined by the presence of the dioxaborolane group, which enables participation in various transformative reactions.
Cross-Coupling Reactions
The primary reaction pathway for this compound involves Suzuki-Miyaura cross-coupling reactions. In these processes, the boronate ester functionality reacts with aryl or vinyl halides in the presence of a palladium catalyst and base to form new carbon-carbon bonds.
The general mechanism for these transformations includes:
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Oxidative addition of the aryl halide to the palladium catalyst
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Transmetalation involving the boronate ester
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Reductive elimination to form the coupled product
This reaction pathway allows the pyrimidine core to be incorporated into more complex molecular frameworks, making the compound valuable in divergent synthesis strategies where a common intermediate can be diversified into multiple final products.
Structural Comparison with Related Compounds
N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine shares structural similarities with several related compounds that have been more extensively studied. These structural relationships provide insights into its potential properties and applications.
Comparison Table of Related Boronate Compounds
These structural relationships highlight how small modifications to the core structure or substituents can influence the compound's properties and potential applications, while maintaining the key reactive boronate functionality that enables various synthetic transformations.
Structure-Activity Relationships
The relationship between structural features and functional properties is a critical aspect of understanding the potential utility of N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine. Several structural elements likely influence its chemical behavior:
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The pyrimidine core provides a planar, electron-deficient aromatic system that can participate in π-stacking interactions and hydrogen bonding
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The diethylamino group at the 2-position introduces electron-donating character and potential for binding interactions
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The boronate ester at the 5-position enables synthetic transformations while potentially influencing the electronic distribution within the pyrimidine ring
These structural features combine to create a molecule with both synthetic utility and potential biological relevance, particularly in contexts where pyrimidine-based structures are known to exhibit specific activities.
Future Research Directions
The unique structural features and reactivity profile of N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine suggest several promising directions for future research and applications.
Materials Science Applications
Similar boronate compounds have found applications in materials science, suggesting potential directions for this compound:
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Development of functionalized polymers with specific electronic or optical properties
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Creation of conjugated systems for organic electronics
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Design of sensor materials that utilize the pyrimidine structure for molecular recognition
These applications would leverage the compound's ability to participate in cross-coupling reactions to create materials with tailored properties for specific technological applications.
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